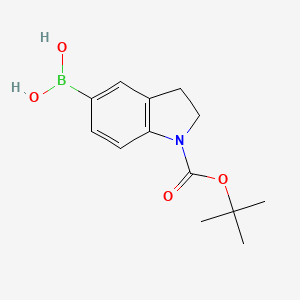
1-(Tert-butoxycarbonyl)-5-indolineboronic acid
Vue d'ensemble
Description
1-(Tert-butoxycarbonyl)-5-indolineboronic acid is a compound that features an indoline structure with a boronic acid moiety and a tert-butoxycarbonyl protective group. This compound is an important intermediate in pharmaceutical synthesis due to the presence of the reactive boronic acid group, which can participate in various chemical reactions, particularly in the formation of carbon-boron bonds .
Synthesis Analysis
The synthesis of related tert-butoxycarbonyl indoline derivatives typically involves multiple steps, starting from readily available indole precursors. For instance, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate is synthesized from 5-bromoindole, which undergoes a series of reactions including alkylation and esterification to introduce the boronic acid and protective groups . Similarly, the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate involves a three-step substitution reaction starting from an indole compound . Directed lithiation of 1-(tert-butoxycarbonyl)indoline has also been used to introduce substituents at the 7-position of the indoline ring, showcasing the versatility of these compounds in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied using various analytical techniques. For example, the crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was determined by X-ray single crystal diffraction, and the results were corroborated by density functional theory (DFT) calculations . DFT studies provide insights into the optimized structure, molecular electrostatic potential, and frontier molecular orbitals, which are essential for understanding the physicochemical properties of the compound .
Chemical Reactions Analysis
The boronic acid group in these compounds is highly reactive and can participate in various chemical reactions. For example, the reaction of 1-tert-butoxycarbonyl-3-cyclopentylidenemethyl-1H-indole with trifluoroacetic acid leads to a novel cyclo-dimerization process, yielding a cyclic dimer as the sole product . This demonstrates the potential of these compounds to undergo unique transformations under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(tert-butoxycarbonyl)-5-indolineboronic acid derivatives are influenced by their molecular structure. The presence of the tert-butoxycarbonyl group provides steric bulk and protects the nitrogen atom during reactions, while the boronic acid moiety is crucial for the compound's reactivity. The DFT studies and crystallographic analyses contribute to a deeper understanding of these properties, which is important for the design of new reactions and the development of pharmaceuticals .
Applications De Recherche Scientifique
Synthesis of Indoles and Oxindoles
- Application : The compound is instrumental in the preparation of indoles and oxindoles, valuable in organic synthesis. Treatment of dilithiated N-(tert-butoxycarbonyl)anilines with dimethylformamide or carbon dioxide yields intermediates that can be converted to N-(tert-butoxycarbonyl)indoles and oxindoles, respectively (Clark et al., 1991).
Catalysis and Chemical Reactions
- Application : This compound serves as a catalyst or reagent in various chemical reactions. For instance, it has been used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols, amines, and carboxylic acids, enhancing chemoselectivity and yield under mild conditions (Saito et al., 2006).
Novel Cyclo-Dimerization
- Application : The compound has been observed to undergo novel cyclo-dimerization processes under certain conditions, leading to the formation of cyclic dimers, which are of interest in the field of organic chemistry (Kawasaki et al., 2005).
Protective Group in Organic Synthesis
- Application : It is extensively used as a protective group for amines and amino acids in organic synthesis. A novel method for the deprotection of N-Boc group using silica gel has been reported, showcasing its utility in various synthetic pathways (Min, 2007).
Synthesis of Spirocyclic Oxindole Analogues
- Application : It plays a crucial role in the efficient synthesis of spirocyclic oxindole analogues. Key steps in the synthesis involve dianion alkylation and cyclization, demonstrating its versatility in complex molecule construction (Teng et al., 2006).
Synthesis of Marine Alkaloid Analogs
- Application : The compound is used in the synthesis of marine alkaloid analogs, which are significant in the study of natural products and potential pharmaceutical compounds (Carbone et al., 2013).
Mécanisme D'action
Target of Action
The primary target of 1-(Tert-butoxycarbonyl)-5-indolineboronic acid is amines . The compound is used as a protecting group in organic synthesis, particularly for amines .
Mode of Action
The compound interacts with its targets through a process known as protection and deprotection . The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process is known as protection. The removal of the Boc group, known as deprotection, can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound affects the amine functional group protection pathway . By protecting the amine group, it allows for transformations of other functional groups without interference from the amine group . This is particularly useful in complex organic synthesis processes where selective reactivity is required .
Pharmacokinetics
After the desired reactions have taken place, the Boc group is typically removed .
Result of Action
The result of the compound’s action is the protection of the amine functional group , allowing for selective reactivity during organic synthesis . This can facilitate the synthesis of complex organic molecules, including pharmaceuticals and natural products .
Action Environment
The action of 1-(Tert-butoxycarbonyl)-5-indolineboronic acid is influenced by several environmental factors. The temperature , pH , and solvent used can all impact the efficiency of the protection and deprotection processes . For example, the addition of the Boc group can be accomplished under aqueous conditions, while its removal requires the use of strong acids .
Safety and Hazards
Orientations Futures
The use of protecting groups like Boc in organic synthesis is a well-established practice with many potential applications in the development of new synthetic methods and the synthesis of complex molecules . The use of boronic acids in organic synthesis is also a rapidly developing field with many potential future directions .
Propriétés
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-5-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-13(2,3)19-12(16)15-7-6-9-8-10(14(17)18)4-5-11(9)15/h4-5,8,17-18H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMTYDDBSAMVBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(CC2)C(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301136025 | |
| Record name | 1H-Indole-1-carboxylic acid, 5-borono-2,3-dihydro-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301136025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-5-indolineboronic acid | |
CAS RN |
352359-11-6 | |
| Record name | 1H-Indole-1-carboxylic acid, 5-borono-2,3-dihydro-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352359-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-1-carboxylic acid, 5-borono-2,3-dihydro-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301136025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl]methanamine](/img/structure/B3031354.png)
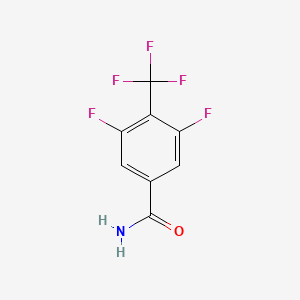

![3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B3031359.png)
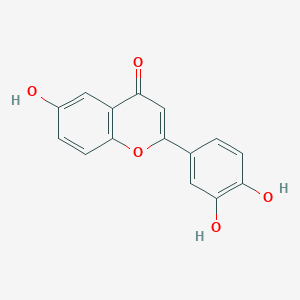
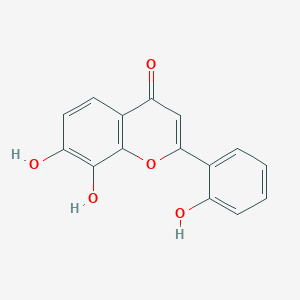
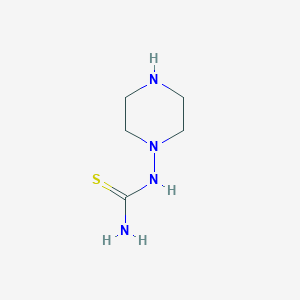
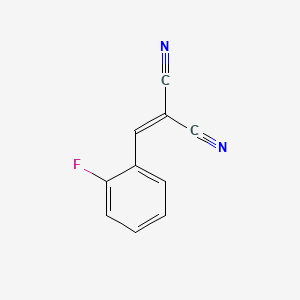
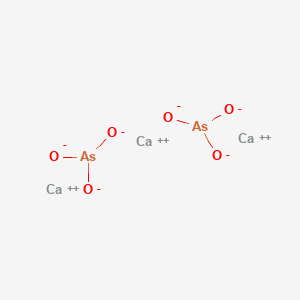

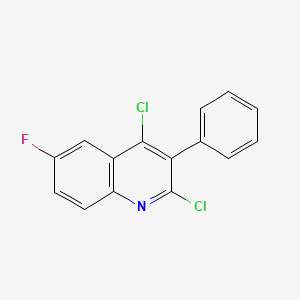


![Bicyclo[3.3.2]decan-9-one](/img/structure/B3031375.png)